N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a pyrazolo-triazine derivative with a carboxamide functional group attached to a 4-methoxyphenyl substituent. Its molecular formula is C₂₁H₁₉N₅O₂, with a molecular weight of 373.41 g/mol . Key structural features include a pyrazolo[5,1-c][1,2,4]triazine core substituted with methyl groups at positions 4 and 7, a phenyl group at position 8, and a carboxamide-linked 4-methoxyphenyl moiety at position 2.
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-13-18(15-7-5-4-6-8-15)20-24-23-19(14(2)26(20)25-13)21(27)22-16-9-11-17(28-3)12-10-16/h4-12H,1-3H3,(H,22,27) |
InChI Key |
HIZXSHQBICVRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization to form the triazine ring: The pyrazole intermediate undergoes cyclization with a suitable nitrile or amidine to form the triazine ring.
Introduction of substituents: The desired substituents, such as the methoxyphenyl, dimethyl, and phenyl groups, are introduced through various substitution reactions.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulating receptors: The compound may interact with cellular receptors, altering their signaling pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. N-(2-methoxyphenyl) isomer (C₂₁H₁₉N₅O₂)
- Key Difference : The methoxy group is at the ortho position (2-methoxyphenyl) instead of the para position .
- Impact :
- Physicochemical Properties : The logP (2.8194) and logD (2.8146) are nearly identical to the 4-methoxy analog, suggesting minimal positional effects on lipophilicity. However, steric hindrance from the ortho-substituent may influence binding interactions in biological systems.
- Synthesis : Both isomers are synthesized via similar routes, such as coupling reactions between pyrazolo-triazine cores and substituted anilines .
b. N-(3-chlorophenyl) and N-(4-fluorophenyl) analogs
- Structural Data :
- Biological Activity: Fluorinated analogs are often prioritized in drug discovery due to enhanced metabolic stability .
Core Modifications: Pyridopyrazolo-triazine Derivatives
a. 4-Amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (3d)
- Key Features: Incorporates a pyrido ring fused to the pyrazolo-triazine core and an amino group at position 4 .
- Physicochemical Data :
- Biological Relevance : Tested for anticancer activity, though specific data for the target compound are unavailable .
c. Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Structural Difference : Replaces the carboxamide with an ethyl ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
